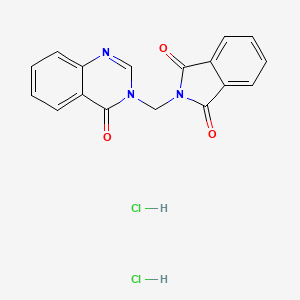
1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride is a complex organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an isoindole dione core and a quinazolinyl methyl group, making it a subject of interest for various chemical and biological studies.
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the condensation of isoindole-1,3-dione with a quinazolinyl methyl precursor under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and may require specific temperature and pressure settings to achieve optimal yields . Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride can be compared with similar compounds such as:
Isoindole derivatives: These compounds share the isoindole core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Quinazolinone derivatives: These compounds have a quinazolinone core and are known for their diverse biological activities, including anticancer and antimicrobial properties.
Triazole derivatives: These compounds contain a triazole ring and are studied for their antimicrobial and antifungal activities.
The uniqueness of this compound lies in its combined isoindole and quinazolinyl structures, which contribute to its distinct chemical reactivity and biological activities.
Properties
CAS No. |
75159-42-1 |
|---|---|
Molecular Formula |
C17H13Cl2N3O3 |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
2-[(4-oxoquinazolin-3-yl)methyl]isoindole-1,3-dione;dihydrochloride |
InChI |
InChI=1S/C17H11N3O3.2ClH/c21-15-13-7-3-4-8-14(13)18-9-19(15)10-20-16(22)11-5-1-2-6-12(11)17(20)23;;/h1-9H,10H2;2*1H |
InChI Key |
YHYCTWSKHBADME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN3C=NC4=CC=CC=C4C3=O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















